2-Ethylpyrrole

Overview

Description

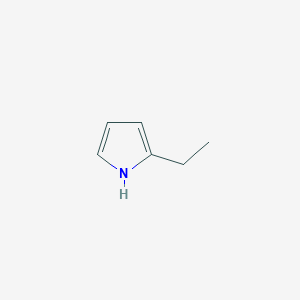

2-Ethylpyrrole is a monosubstituted alkyl pyrrole with the molecular formula C6H9N. It is a conjugated five-membered heterocyclic compound that is known for its unique chemical properties and reactivity. This compound is often used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpyrrole can be synthesized through several methods. One common approach involves the stochastic, Rothemund-type condensation of pyrrole, this compound, and arylaldehyde. This reaction yields 3-ethyl-substituted inverted porphyrin, which can be further converted to 3-(1′-hydroxyethyl)- and 3-acetyl-inverted porphyrins .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethylene with carbon monoxide and primary amines. This method leads to the formation of functionalized polymers containing pyrrolic units. Additionally, the electropolymerization of pyrrole in the presence of surfactants has been explored to improve the stability and conductivity of polypyrrole.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyrrole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or alkylating agents.

Scientific Research Applications

Synthesis of Porphyrins and Related Compounds

Porphyrin Synthesis

One of the primary applications of 2-ethylpyrrole is in the synthesis of porphyrins and their derivatives. Porphyrins are crucial in biological systems and have applications in photodynamic therapy and as contrast agents in MRI. A notable study demonstrated the direct synthesis of 3-substituted inverted porphyrins using this compound, pyrrole, and benzaldehyde. The major product was identified as 3-ethyl-5,10,15,20-tetraphenyl-2-aza-21-carbaporphyrin . This method allows for the incorporation of various substituents, enhancing the functional diversity of porphyrin derivatives.

Expanded Porphyrins

In addition to traditional porphyrins, this compound is utilized in synthesizing expanded porphyrins. These compounds exhibit unique electronic properties due to their extended π-conjugation systems. Research has shown that the reaction conditions can be tailored to favor specific product distributions, which is critical for developing materials with desired optical properties .

Photochemical Studies

Ultrafast Photodissociation Dynamics

The photochemical behavior of this compound has been extensively studied to understand its dissociation dynamics under ultraviolet light. A study reported on the ultrafast photodissociation dynamics of this compound using ab initio multiple cloning techniques. This research provides insights into the nonadiabatic dynamics involved during excitation and subsequent dissociation processes . Such studies are essential for developing advanced photonic materials and understanding fundamental chemical processes.

Catalytic Applications

Chiral Catalysis

Recent advancements have explored the use of this compound in catalytic processes, particularly in asymmetric synthesis. It has been employed as a ligand in chiral catalysis to facilitate reactions such as the FCA reaction with trifluoroacetophenone. This application highlights its potential role in developing environmentally friendly synthetic methodologies that mimic enzyme activity .

Material Science

Polymer Chemistry

In material science, this compound serves as a monomer for synthesizing conducting polymers. These polymers have applications in electronic devices, sensors, and energy storage systems due to their excellent conductivity and stability. The ability to modify the polymer structure by varying the substituents on the pyrrole ring enhances their functionality for specific applications.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Ethylpyrrole involves its interaction with various molecular targets and pathways. Upon UV excitation, this compound is excited to different electronic states, such as the S1 (1 πσ*) state and the S2 πσ* state. These excited states have distinct lifetimes and decay dynamics, which influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

2-Ethylpyrrole can be compared with other similar compounds, such as:

- 2,4-Dimethylpyrrole

- 2,5-Dimethylpyrrole

- 3-Ethyl-2,4-dimethylpyrrole

- N-Methylpyrrole

- 1-Methylpyrrole

These compounds share similar structural features but differ in their substituent groups, which can significantly impact their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which influences its electronic structure and reactivity .

Biological Activity

2-Ethylpyrrole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article provides an overview of the biological activities associated with this compound, including its antitumor properties, applications in synthesizing complex molecules, and its potential therapeutic uses.

This compound is characterized by its five-membered aromatic ring structure containing a nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 111.15 g/mol. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Antitumor Activity

One of the notable areas of research surrounding this compound is its potential as an antitumor agent. Studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of novel indolin-2-one derivatives incorporating pyrrole groups, which showed promising antitumor activity against human carcinoma cell lines such as A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L .

Synthesis of Bioactive Compounds

This compound has been utilized as a building block in the synthesis of more complex molecules, including inverted porphyrins. Research indicates that it can be directly applied to synthesize 3-substituted inverted porphyrins, which are important in various biological systems and have applications in photodynamic therapy . The ability to modify the pyrrole ring enhances its functionality and bioactivity.

Neuroprotective Effects

Emerging studies suggest that this compound derivatives may exhibit neuroprotective properties. For example, certain substituted pyrroles have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Case Studies

- Antitumor Evaluation : In a study assessing the antitumor properties of pyrrole derivatives, researchers synthesized several compounds based on this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly enhanced the compounds' efficacy against tumor growth.

- Synthesis of Inverted Porphyrins : A research project focused on utilizing this compound for synthesizing inverted porphyrins revealed that these compounds could effectively bind to metal ions and exhibit unique optical properties. This study highlighted the versatility of this compound in creating functional materials for biomedical applications.

Data Table: Biological Activity Summary

| Activity | Description | IC50 Values |

|---|---|---|

| Antitumor | Cytotoxicity against A-431 and A-549 cell lines | 0.065 - 9.4 µmol/L |

| Synthesis of Porphyrins | Direct application for synthesizing 3-substituted inverted porphyrins | Not applicable |

| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | Specific IC50 values not established |

Properties

IUPAC Name |

2-ethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165807 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-06-0 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary photochemical reaction observed in 2-ethylpyrrole upon UV excitation?

A1: Upon UV excitation to its S1 state (a πσ* state), this compound predominantly undergoes N-H bond fission. [, ] This process has been observed across a range of wavelengths (238-265 nm) with an H atom appearance lifetime of approximately 70 fs. []

Q2: How does the N-H bond fission time in this compound vary with excitation wavelength and what does this suggest about the mechanism?

A2: Studies have shown the N-H bond fission lifetime in this compound remains relatively constant across a range of excitation wavelengths (238-265 nm). [] This insensitivity to photon energy, along with a small kinetic isotope effect, indicates that tunneling is not a dominant factor in the N-H bond cleavage process. []

Q3: What computational methods have been employed to study the photodissociation dynamics of this compound?

A3: The ab initio multiple cloning (AIMC) method has been successfully used to simulate the ultrafast photodissociation dynamics of this compound on the S1 and S2 πσ* states. [] This method provides a fully quantum mechanical description of the process, treating electrons with accurate electronic structure methods and nuclear dynamics with wavefunction propagation via a basis set of Ehrenfest trajectory guided Gaussian wavepackets. []

Q4: What insights into the N-H dissociation mechanism of this compound were gained from AIMC simulations?

A4: AIMC simulations revealed that the experimentally observed dissociation time constant in this compound is actually comprised of two components. [] The first component (<50 fs) arises from molecules with sufficient energy in the N-H stretch coordinate to overcome the dissociation barrier almost immediately. [] The second, slower component comes from molecules that require exploration of the potential energy surface before finding a pathway around the barrier to dissociate. [] This two-component mechanism, masked in experiments due to laser pulse widths, highlights the power of computational methods like AIMC in elucidating detailed reaction dynamics. []

Q5: What is the fate of the radical co-fragment produced during the photodissociation of this compound?

A5: Following N-H bond fission in this compound, the 2-ethylpyrrolyl radical co-fragment is initially formed in the electronically excited D1(B1) state. [] This excited radical then decays to its ground state D0(A2) through a conical intersection with a time constant of 2.5 ps. []

Q6: How does the reactivity of this compound with singlet oxygen compare to other heterocyclic compounds?

A6: this compound exhibits high reactivity with singlet oxygen, surpassing both 2-ethylfuran and 2-ethylthiophene. [] Within a series of substituted pyrroles, the reactivity order follows: this compound > 2-acetylpyrrole > 2-formylpyrrole. [] This reactivity pattern is attributed to the electron density at the C-1 and C-4 positions of the heterocyclic ring. []

Q7: What are the major products formed during the pyrolysis of 2-ethyl-5-methyl-1-pyrroline?

A7: Pyrolysis of 2-ethyl-5-methyl-1-pyrroline (1) yields several products, with the major ones being 2,5-dimethylpyrrole, 2-ethyl-5-methylpyrrole, and this compound. [] The proposed initial steps in these thermal reactions involve the loss of either a hydrogen atom or methyl radicals. []

Q8: Can this compound be used as a building block in organic synthesis?

A8: Yes, this compound serves as a starting material for the synthesis of various compounds. For instance, it can be employed in a direct synthesis route for 3-substituted inverted porphyrins. [] Additionally, it acts as a precursor in the preparation of 1,5-diphenyl and 1,5-diaryl-2-ethylpyrrole derivatives, which are being investigated for their potential as novel antimicrobial agents against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis. []

Q9: What are the products identified from the thermal decomposition of plasma-polymerized pyrrole (PPPy)?

A9: Pyrolysis gas chromatography/mass spectrometry (GC/MS) analysis of PPPy revealed nitriles with less than four carbons and alkyl pyrroles as the main thermal decomposition products. [] Importantly, the detection of only monosubstituted alkyl pyrroles, such as 2-methylpyrrole and this compound, suggests that PPPy primarily consists of monosubstituted pyrrole rings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.